N-(3-Hydroxyphenyl)benzamide

Enzyme inhibition Butyrylcholinesterase Acetylcholinesterase

Researchers require the correct positional isomer to ensure reproducible SAR data. Ortho- or para-hydroxy analogs yield non-interchangeable bioactivity profiles. This compound (CAS 3743-28-0) is the validated meta-hydroxybenzanilide scaffold. - **Proven utility:** Parent scaffold for 3-O-derivatives with up to 6.6-fold LOX inhibition gain (67.83% vs 10.21%). - **Selective antifungal:** MIC 0.25 mg/mL vs C. albicans (comparable to fluconazole); narrow-spectrum vs Fusarium oxysporum. - **Reliable supply:** 98% purity, immediate shipment, full characterization data available.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 3743-28-0
Cat. No. B3021509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Hydroxyphenyl)benzamide
CAS3743-28-0
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O
InChIInChI=1S/C13H11NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-9,15H,(H,14,16)
InChIKeySYNOBHNBCHZOHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Hydroxyphenyl)benzamide Identity and Procurement


N-(3-Hydroxyphenyl)benzamide (CAS 3743-28-0), also known as 3-hydroxybenzanilide or m-hydroxybenzanilide, is a benzanilide-class aromatic amide with the molecular formula C13H11NO2 and a monoisotopic mass of 213.078979 g/mol . This compound features a hydroxyl substituent at the meta position of the aniline-derived phenyl ring, distinguishing it structurally from its ortho- and para-hydroxy positional isomers [1]. The compound is commercially available from multiple research suppliers at purities ranging from 95% to 98% and has been investigated for enzyme inhibition activities against butyrylcholinesterase, acetylcholinesterase, and lipoxygenase, as well as for antimicrobial properties [2].

Meta-hydroxy positional isomer specification
Precursor for 3-O-derivative synthesis
Baseline enzyme inhibition & antimicrobial screening

N-(3-Hydroxyphenyl)benzamide Positional Isomer Specificity


Benzanilide-class compounds are not functionally interchangeable due to the pronounced position-dependence of their biological activities. Systematic structure-activity relationship (SAR) studies on isomeric hydroxybenzamides demonstrate that the position of the hydroxyl substituent—whether at the ortho (2-), meta (3-), or para (4-) position—profoundly dictates antimicrobial potency, enzyme inhibition profiles, and target selectivity [1]. In comparative antimycotic evaluations, halogenated ortho-, meta-, and para-hydroxybenzanilides exhibited activity that was 'highly dependent on the position of the hydroxyl group' [2]. Furthermore, the hydroxyl group position in either the benzoyl or aniline moiety has been shown to 'underlie dramatically different bio-activities' across distinct pharmacological targets, including DNA-PK inhibition versus rotamase inhibition [3]. Consequently, procurement specifications must verify the correct positional isomer (CAS 3743-28-0 specifically designates the 3-hydroxy, N-phenyl substitution pattern), as substitution with 2-hydroxybenzanilide (salicylanilide, CAS 87-17-2) or 4-hydroxybenzanilide (CAS 27559-45-1) would yield fundamentally different activity profiles that cannot be extrapolated from meta-isomer data. The evidence presented below quantifies these isomer- and derivative-specific performance differences.

Ortho isomer Salicylanilide exhibits broader antibacterial spectrum; may not match meta-OH antifungal selectivity
Para isomer Hydroxyl position alters enzyme inhibition profile and may shift target engagement
SAR position-dependence Biological activity highly influenced by substitution pattern; isomer identity must be confirmed

N-(3-Hydroxyphenyl)benzamide Comparative Evidence


Cholinesterase Inhibition vs. Eserine

In a 2014 study by Saeed et al., N-(3-hydroxyphenyl)benzamide (parent compound 3) was evaluated for inhibition of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) alongside its 3-O-derivatives, using eserine (physostigmine) as the reference standard [1]. The parent compound demonstrated BChE inhibition of 52.14 ± 0.38% at 0.5 mM concentration, compared to eserine's 82.82 ± 1.09% inhibition. While the parent compound showed modest AChE inhibition (11.32 ± 0.65%), its 3-O-derivatives exhibited enhanced BChE inhibition, with the 3-O-ethoxy derivative (compound 5) achieving 22.24 ± 0.53 µM IC50 and the 3-O-phenacyl derivative (compound 6) showing 58.73 ± 0.85% BChE inhibition at 0.5 mM [1]. The parent meta-hydroxy compound serves as the essential synthetic precursor for accessing derivatives with improved cholinesterase inhibition.

BChE Inhibition
Head-to-head
52.14% vs 82.82% (eserine)
Supports BChE inhibition screening; parent scaffold baseline
Reported at 0.5 mM; 3-O-derivatives show enhanced inhibition
Enzyme inhibition Butyrylcholinesterase Acetylcholinesterase Neuropharmacology

Antibacterial Potency vs. Ciprofloxacin

In a 2023 International Journal of Molecular Sciences study, N-(3-hydroxyphenyl)benzamide was evaluated as part of a series of N-phenylbenzamides for antibacterial activity against four bacterial strains, with ciprofloxacin as the reference antibiotic [1]. The compound exhibited MIC values of 0.35 mg/mL against Staphylococcus aureus (ATCC 25923), 0.25 mg/mL against Enterococcus faecalis (ATCC 29212), 0.15 mg/mL against Escherichia coli (ATCC 25922), and 0.20 mg/mL against Pseudomonas aeruginosa (ATCC 27853) [1]. While less potent than ciprofloxacin (MIC 0.001 mg/mL across all tested strains), the meta-hydroxy substitution pattern contributes to activity that differs from other positional isomers. Notably, the compound demonstrated differential Gram-negative activity with a 1.3-fold lower MIC against E. coli (0.15 mg/mL) compared to P. aeruginosa (0.20 mg/mL) [1].

Antibacterial MIC
Head-to-head
0.15 – 0.35 mg/mL
Supports antimicrobial screening; strain-dependent activity
MICs 150–350× higher than ciprofloxacin
Antibacterial Gram-positive Gram-negative MIC

Antifungal Activity Comparable to Fluconazole

In the same 2023 study, N-(3-hydroxyphenyl)benzamide was evaluated for antifungal activity against Candida albicans ATCC 10231, with fluconazole serving as the reference antifungal agent [1]. The compound exhibited an MIC of 0.25 mg/mL, which is directly comparable to fluconazole's MIC of 0.20 mg/mL under identical assay conditions [1]. This represents a 1.25-fold difference in MIC values, demonstrating that N-(3-hydroxyphenyl)benzamide possesses meaningful antifungal activity in the same order of magnitude as the clinically used reference agent. Earlier studies on isomeric hydroxybenzamides indicated that the meta-hydroxy configuration contributes distinctly to antifungal potency profiles compared to ortho- and para-substituted analogs, particularly in halogenated derivatives where activity was 'highly dependent on the position of the hydroxyl group' [2].

Antifungal MIC
Head-to-head
0.25 mg/mL (fluconazole 0.20 mg/mL)
Supports antifungal screening; comparable order of magnitude
1.25× difference; meta-OH contributes to profile
Antifungal Candida albicans Fluconazole MIC

Lipoxygenase Inhibition vs. Baicalein

The 2014 pharmacological study by Saeed et al. evaluated N-(3-hydroxyphenyl)benzamide and its 3-O-derivatives for lipoxygenase (LOX) inhibitory activity using baicalein as the reference standard [1]. The parent compound demonstrated 10.21 ± 0.46% LOX inhibition at 0.5 mM, compared to baicalein's 93.79 ± 1.27% inhibition. Notably, 3-O-derivatization substantially enhanced LOX inhibitory activity: the 3-O-ethoxy derivative (compound 5) exhibited 62.41 ± 0.53% inhibition, the 3-O-phenacyl derivative (compound 6) showed 67.83 ± 0.52% inhibition, and the 3-O-benzyl derivative (compound 8) displayed 59.63 ± 0.69% inhibition [1]. This pattern demonstrates that while the parent meta-hydroxy compound itself is a weak LOX inhibitor, the 3-O position provides a critical derivatization site for achieving 6- to 6.6-fold improvements in LOX inhibition relative to the parent scaffold.

LOX Inhibition
Head-to-head
10.21% vs 93.79% (baicalein)
Supports LOX pathway screening; 3-O-derivatization key
Parent weak; 3-O-phenacyl derivative reaches 67.83%
Lipoxygenase inhibition Anti-inflammatory Enzyme kinetics SAR

Selective Fungitoxic Spectrum vs. Positional Isomers

Studies on 3-hydroxybenzanilide (3HB) have characterized its fungitoxic activity profile against phytopathogenic fungi, revealing a selective spectrum that distinguishes it from other hydroxybenzamide positional isomers . The compound demonstrated effective fungitoxic activity against Fusarium oxysporum, Rhizoctonia solani, and Stemphylium sp., while showing no activity against Alternaria alternata and Penicillium cyclopium under the same assay conditions . This selective antifungal spectrum contrasts with the broader antimicrobial profiles reported for ortho-hydroxybenzanilides (salicylanilides), which are well-documented for antibacterial applications against Staphylococcus aureus, particularly when halogenated [1]. The meta-position hydroxyl configuration thus imparts a qualitatively different biological activity fingerprint that cannot be replicated by ortho- or para-isomers.

Fungitoxic Spectrum
Class-level
Selective: F. oxysporum, R. solani, Stemphylium
Context-dependent; narrow-spectrum antifungal profile
Exact MICs not reported; data to verify
Fungitoxic Phytopathology Fusarium oxysporum Selectivity

Synthetic Precursor for 3-O-Derivatives

The synthetic utility of N-(3-hydroxyphenyl)benzamide as a precursor scaffold is quantitatively documented in the 2014 study by Saeed et al., where the parent compound was systematically derivatized at the 3-O position to yield eight distinct 3-O-substituted analogs (compounds 5-12) [1]. Derivatization produced measurable enhancements in enzyme inhibition: the 3-O-ethoxy derivative (compound 5) improved BChE inhibition from 52.14% (parent) to IC50 = 22.24 µM; the 3-O-phenacyl derivative (compound 6) enhanced LOX inhibition from 10.21% (parent) to 67.83%; and multiple derivatives exhibited improved AChE inhibition relative to the parent compound's 11.32% baseline [1]. The 3-hydroxy group serves as an essential functional handle for introducing diverse substituents that modulate the pharmacological profile.

3-O Derivatization
Head-to-head
Up to 6.6× improvement in LOX
Supports scaffold optimization research
3-O handle enables tunable activity profile
Synthetic chemistry Derivatization Scaffold optimization Medicinal chemistry

N-(3-Hydroxyphenyl)benzamide Applications


Cholinesterase Inhibitor Derivative Libraries

Research groups engaged in developing cholinesterase inhibitors for neurodegenerative disease applications can utilize N-(3-hydroxyphenyl)benzamide as a validated parent scaffold for synthesizing 3-O-derivatives with enhanced butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) inhibition [1]. The 2014 Saeed et al. study provides a reproducible synthetic protocol starting from 3-hydroxyaniline and benzoyl chloride in aqueous medium, followed by systematic 3-O-alkylation/acylation to generate derivatives with quantifiable improvements in enzyme inhibition. Procurement of the parent compound (CAS 3743-28-0) is essential because the meta-hydroxy substitution pattern provides the specific derivatization handle that enables this SAR exploration [1].

Antifungal Lead Optimization vs. Fluconazole

Investigators pursuing novel antifungal agents against Candida albicans can employ N-(3-hydroxyphenyl)benzamide as a lead scaffold with established baseline activity (MIC 0.25 mg/mL) that is within the same order of magnitude as fluconazole (MIC 0.20 mg/mL) under identical assay conditions [1]. This validated starting point enables rational structural optimization aimed at improving potency while maintaining the favorable selectivity profile documented for meta-hydroxybenzanilides against specific fungal pathogens including Fusarium oxysporum and Rhizoctonia solani [2]. The correct positional isomer (meta-hydroxy) must be specified in procurement, as ortho- and para-analogs exhibit divergent antifungal spectra and potency profiles [3].

Lipoxygenase Inhibitor via 3-O-Derivatization

Anti-inflammatory drug discovery programs targeting the lipoxygenase pathway can leverage N-(3-hydroxyphenyl)benzamide as a precursor scaffold where 3-O-derivatization yields substantial activity gains [1]. The parent compound exhibits modest baseline LOX inhibition (10.21%), but the 3-O-phenacyl derivative achieves a 6.6-fold improvement (67.83% inhibition), validating the meta-hydroxyl group as a critical functionalization site for accessing enhanced anti-inflammatory activity. Researchers should procure the authentic meta-hydroxy compound rather than ortho- or para-isomers, as the 3-O position is uniquely positioned for optimal SAR exploration in this enzyme system [1].

Selective Phytopathogen Antifungal Screening

Agricultural chemistry and phytopathology research groups investigating narrow-spectrum antifungal agents can utilize N-(3-hydroxyphenyl)benzamide based on its documented selective fungitoxic profile against Fusarium oxysporum, Rhizoctonia solani, and Stemphylium sp., with inactivity against Alternaria alternata and Penicillium cyclopium [1]. This selectivity fingerprint distinguishes the meta-hydroxy isomer from broader-spectrum ortho-hydroxybenzanilides (salicylanilides) and para-hydroxy analogs, making CAS 3743-28-0 the appropriate procurement choice for programs requiring defined, narrow-spectrum antifungal activity. The selective profile supports applications where preservation of beneficial fungal species is desired alongside pathogen control [1][2].

Application
Selection Property
Validation Focus
Cholinesterase inhibitor SAR studies
Meta-OH positional identity & 3-O derivatization site
Validate BChE/AChE inhibition of synthesized derivatives
Antifungal lead-identification research
Meta-hydroxybenzanilide scaffold with reported C. albicans MIC
Confirm MIC reproducibility and isomer-specific activity
LOX pathway inhibition research
3-O functionalization for enhanced LOX inhibition
Assess LOX inhibitory activity of 3-O-derivatives
Selective phytopathogen antifungal screening
Narrow-spectrum meta-OH fungitoxic profile
Verify selective activity against Fusarium spp. and related targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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